4-Hydroxyisotretinoin

Beschreibung

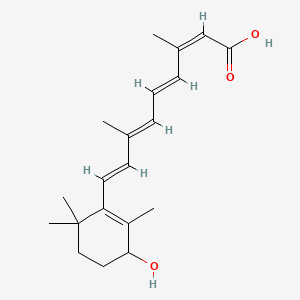

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2Z,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUMXGDKXYTTEY-FAOQNJJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1O)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75281-25-3 | |

| Record name | 4-Hydroxyisotretinoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075281253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HYDROXYISOTRETINOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B68UKK8PG0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic and Metabolic Pathways of 4 Hydroxyisotretinoin

Enzymatic Biotransformation Pathways Leading to 4-Hydroxyisotretinoin Formation

The generation of this compound from its parent compound, isotretinoin (B22099) (13-cis-retinoic acid), is an enzymatically driven process primarily occurring in the liver. This biotransformation is a critical step in the metabolic cascade of isotretinoin.

Stereoselective Nature of 4-Hydroxylation in Different Enzymatic Systems

The 4-hydroxylation of retinoids is a stereoselective process, meaning that different enzymes can preferentially produce different stereoisomers (enantiomers) of the 4-hydroxy metabolite. This has been particularly well-studied for all-trans-retinoic acid (atRA), which, upon hydroxylation at the 4-position, can form either (4S)-hydroxy-retinoic acid or (4R)-hydroxy-retinoic acid.

CYP26A1 exhibits a high degree of stereoselectivity, predominantly forming the (4S)-OH-RA enantiomer. aalto.finih.gov In contrast, CYP3A4 shows little to no stereoselectivity, producing a roughly equal mixture of the (4R)-OH-RA and (4S)-OH-RA enantiomers. aalto.finih.gov Other members of the CYP3A family display varying preferences, with CYP3A5 preferentially forming (4R)-OH-RA and CYP3A7 favoring the formation of (4S)-OH-RA. nih.gov The enzyme CYP2C8 also demonstrates a preference for producing the (4S)-OH-RA enantiomer. nih.gov

Stereoselectivity of Cytochrome P450 Enzymes in 4-Hydroxylation of All-Trans-Retinoic Acid

| Enzyme | Predominant Enantiomer Formed | Reference |

|---|---|---|

| CYP26A1 | (4S)-OH-RA | aalto.finih.gov |

| CYP3A4 | ~1:1 ratio of (4R)-OH-RA and (4S)-OH-RA | aalto.finih.gov |

| CYP3A5 | (4R)-OH-RA | nih.gov |

| CYP3A7 | (4S)-OH-RA | nih.gov |

| CYP2C8 | (4S)-OH-RA | nih.gov |

Subsequent Metabolic Processing and Derivative Formation of this compound

Following its formation, this compound is not an end-product but rather an intermediate that undergoes further metabolic changes, leading to the formation of other derivatives.

Oxidative Conversion to 4-Oxo-isotretinoin (B12441823) and Related Metabolites

A major subsequent metabolic step for this compound is its oxidation to 4-oxo-isotretinoin. nih.gov This conversion is also an enzymatic process. The formation of 4-oxo-retinoic acid from 4-hydroxy-retinoic acid has been shown to be stereoselective. Specifically, studies with CYP26A1 have demonstrated that 4-oxo-RA is formed from the (4R)-OH-RA enantiomer but not from the (4S)-OH-RA enantiomer. aalto.finih.gov 4-oxo-isotretinoin is a significant metabolite of isotretinoin found in human plasma. bioivt.com

Glucuronidation and Other Conjugation Pathways in Vitro

Glucuronidation is a common phase II metabolic pathway that increases the water solubility of compounds, facilitating their excretion. doi.org Retinoids, in general, are known to undergo glucuronidation. aalto.fi While specific in vitro studies on the glucuronidation of this compound are limited, research on the closely related compound, all-trans-retinoic acid, provides valuable insights.

The biosynthesis of retinoyl-β-D-glucuronide, a metabolite of retinoic acid, has been demonstrated in in vitro systems using rat liver and intestinal microsomes. These studies, which utilize UDP-glucuronosyltransferases (UGTs), have determined the kinetic parameters for this conjugation reaction. For instance, in vitamin A-sufficient rats, the apparent Michaelis constant (Km) for all-trans-retinoic acid was 173 µM in small intestinal microsomes and 125 µM in liver microsomes. The corresponding maximum reaction velocities (Vmax) were 62 and 41 pmol/min per mg of microsomal protein, respectively.

Kinetic Parameters of All-Trans-Retinoic Acid Glucuronidation in Rat Microsomes

| Tissue Microsomes | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |

|---|---|---|

| Small Intestine | 173 | 62 |

| Liver | 125 | 41 |

These findings suggest that glucuronidation is a relevant metabolic pathway for retinoids and likely plays a role in the clearance of this compound.

Isomeric Considerations and Interconversion Dynamics in Retinoid Metabolism

A fundamental aspect of retinoid metabolism is the dynamic interconversion between different geometric isomers. Isotretinoin is the 13-cis isomer of retinoic acid, and it can undergo reversible isomerization to its all-trans counterpart, tretinoin (B1684217). nih.govnih.gov This isomerization is a critical event, as all-trans-retinoic acid is the form that binds with high affinity to retinoic acid receptors (RARs), mediating many of the biological effects of retinoids. helsinki.fi

The interconversion is not limited to the parent compounds. The metabolites also exist as isomers. For instance, this compound is the 13-cis isomer, while 4-hydroxy-retinoic acid (formed from tretinoin) is the all-trans isomer. Similarly, 4-oxo-isotretinoin and 4-oxo-tretinoin (B12455150) are the corresponding 13-cis and all-trans isomers, respectively. nih.govbioivt.com The metabolic pathways of isotretinoin and tretinoin are therefore interconnected, with a complex interplay of isomerization and metabolism of the various isomers. This dynamic equilibrium between the different isomers and their metabolites is a key feature of retinoid pharmacology.

Research on cis-trans Isomerization Affecting this compound Pathways

The metabolic landscape of this compound is intrinsically linked to the phenomenon of cis-trans isomerization. Its precursor, isotretinoin (13-cis-retinoic acid), can undergo reversible isomerization to all-trans-retinoic acid (tretinoin). This conversion is a critical factor as both isomers are substrates for the enzymes that lead to the formation of this compound.

Isotretinoin is metabolized into this compound through a process of 4-hydroxylation. Subsequently, this metabolite can be oxidized to form 4-oxo-13-cis-retinoic acid. drugbank.com Similarly, all-trans-retinoic acid is hydroxylated to 4-hydroxy-all-trans-retinoic acid, which is then oxidized to 4-oxo-all-trans-retinoic acid. drugbank.com The 4-oxo metabolites can also undergo reversible cis-trans isomerization. drugbank.com This continuous isomerization between the 13-cis and all-trans forms at various stages of metabolism means that the pathways leading to and from this compound are not linear but are part of a dynamic equilibrium.

Stereoisomeric Disposition and Fate of this compound Enantiomers

The introduction of a hydroxyl group at the 4-position of the cyclohexenyl ring of isotretinoin creates a chiral center, leading to the existence of two enantiomers of this compound: (4S)-hydroxyisotretinoin and (4R)-hydroxyisotretinoin. The formation and subsequent metabolism of these stereoisomers are highly dependent on the specific cytochrome P450 (CYP) enzymes involved.

Research has shown that the metabolism of all-trans-retinoic acid, a geometric isomer of isotretinoin, is stereoselective. CYP26A1, a key enzyme in retinoic acid metabolism, predominantly forms (4S)-hydroxy-all-trans-retinoic acid. nih.govnih.gov In contrast, other CYP enzymes exhibit different stereoselectivities. For instance, CYP3A4 produces the (4R) and (4S) enantiomers in approximately a 1:1 ratio, while CYP3A5 preferentially forms the (4R) enantiomer. nih.govnih.gov Conversely, CYP3A7 and CYP2C8 show a preference for forming (4S)-hydroxy-all-trans-retinoic acid. nih.govnih.gov

The stereochemistry of this compound also influences its subsequent metabolic fate. Both the (4S) and (4R) enantiomers of 4-hydroxy-all-trans-retinoic acid are substrates for CYP26A1, but the (4S) enantiomer is cleared at a rate three times faster than the (4R) enantiomer. nih.govnih.gov Furthermore, the metabolic products can differ depending on the starting enantiomer. For example, 4-oxo-retinoic acid is formed from the (4R)-hydroxy enantiomer but not the (4S)-hydroxy enantiomer by CYP26A1. nih.govnih.gov This demonstrates that the stereochemical configuration of this compound is a critical determinant of its metabolic pathway and ultimate fate in the body.

Interactive Data Table: Stereoselective Formation of 4-Hydroxy-Retinoic Acid Enantiomers by Different CYP Enzymes

| CYP Enzyme | Predominant Enantiomer Formed | Enantiomeric Ratio (S:R) |

| CYP26A1 | (4S)-OH-RA | Predominantly S |

| CYP3A4 | Equal amounts of both | ~1:1 |

| CYP3A5 | (4R)-OH-RA | Preferentially R |

| CYP3A7 | (4S)-OH-RA | Preferentially S |

| CYP2C8 | (4S)-OH-RA | Preferentially S |

Advanced Analytical Methodologies for 4 Hydroxyisotretinoin Research

High-Resolution Chromatographic Separations of Retinoid Isomers

Chromatography is a fundamental technique for separating components within a mixture. jasco-global.com For retinoids, which are susceptible to isomerization, high-resolution separation is critical. sav.sk The choice of chromatographic method depends on the polarity of the analytes and the complexity of the sample matrix. jasco-global.comcapes.gov.br

High-Performance Liquid Chromatography (HPLC) has been extensively developed for the separation of retinoid isomers. nih.govresearchgate.net Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) methods are employed, each offering distinct advantages. capes.gov.brnih.gov

NP-HPLC typically uses a polar stationary phase, such as silica (B1680970) gel, and a non-polar mobile phase. sav.sknih.gov This mode is highly effective for separating geometric isomers of retinoids. sav.sknih.gov For example, NP-HPLC methods have been successfully used to achieve baseline separation of retinal, retinol, and retinyl palmitate isomers using mobile phases like n-heptane-tert.-butyl methyl ether. nih.gov Another established NP-HPLC system for separating retinoic acid isomers, including all-trans-retinoic acid and 13-cis-retinoic acid, utilizes a mobile phase of n-hexane, 2-propanol, and acetic acid. sav.sk

RP-HPLC, which uses a non-polar stationary phase (e.g., C18) and a polar mobile phase, is also widely used due to its compatibility with aqueous samples and mass spectrometry. capes.gov.brjfda-online.com An isocratic RP-HPLC method using a C18 column with a mobile phase of methanol (B129727) and sodium acetate (B1210297) buffer has been developed for the rapid measurement of retinol, retinal, all-trans-retinoic acid, and 13-cis-retinoic acid, achieving separation in under 14 minutes. jfda-online.com The development of an HPLC method is a multi-step process that includes scouting for the best column and mobile phase conditions, optimization, and validation. thermofisher.com

Table 1: Examples of HPLC Methods for Retinoid Isomer Separation

| Chromatographic Mode | Stationary Phase (Column) | Mobile Phase | Analytes Separated | Citation |

|---|---|---|---|---|

| Normal-Phase (NP-HPLC) | Silica Gel | n-heptane-tert.-butyl methyl ether | Retinal, retinol, and retinyl palmitate isomers | nih.gov |

| Normal-Phase (NP-HPLC) | Silica Gel (Inertsil SILICA 100-5) | Hexane, 2-propanol, glacial acetic acid (1000:4.3:0.675) | All-trans retinal, 13-cis retinoic acid, all-trans retinoic acid | sav.sk |

| Reversed-Phase (RP-HPLC) | C18 (5 µm) | 85% methanol and 15% 0.01 M sodium acetate buffer (pH 5.2) | Retinol, retinal, all-trans-retinoic acid, 13-cis-retinoic acid | jfda-online.com |

| Reversed-Phase (RP-HPLC) | Symmetry C18 | Not specified | 13-cis-, 9-cis-, and all-trans-retinoic acid; retinol; retinyl palmitate | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement from conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) and operating at much higher pressures. sepscience.comresearchgate.net This results in substantially faster analysis times, increased resolution, and enhanced sensitivity. sepscience.commdpi.com The improved efficiency of UPLC is particularly advantageous for analyzing complex biological samples containing multiple retinoid isomers and metabolites. nih.govnih.gov

UPLC systems, when coupled with mass spectrometry (UPLC-MS/MS), provide a powerful platform for the quantitative analysis of endogenous retinoids. nih.gov For instance, a UPLC-MS/MS method was developed to measure isomers like all-trans-retinoic acid, 9-cis-retinoic acid, 13-cis-retinoic acid, and the metabolite 4-oxo-13-cis-retinoic acid in human serum. nih.gov The high sensitivity of this approach enabled the first-time detection of endogenous 9-cis-RA and 4-oxo-atRA in human serum. nih.gov The transition from HPLC to UPLC can shorten analysis times by a factor of four or more while significantly reducing solvent consumption. mdpi.com

Table 2: Comparison of UPLC and HPLC for Retinoid Analysis

| Feature | UPLC (Ultra-Performance Liquid Chromatography) | HPLC (High-Performance Liquid Chromatography) | Citation |

|---|---|---|---|

| Particle Size | Smaller (~1.7 µm) | Larger (3-5 µm) | sepscience.comresearchgate.net |

| Operating Pressure | Higher (up to 15,000 psi) | Lower (up to 400 bars / ~6,000 psi) | sepscience.comresearchgate.net |

| Analysis Time | Significantly shorter | Longer | sepscience.commdpi.com |

| Resolution & Peak Capacity | Higher, improved separation of complex mixtures | Lower | sepscience.comresearchgate.net |

| Sensitivity | Enhanced due to reduced band broadening | Standard | sepscience.commdpi.com |

| Solvent Consumption | Lower | Higher | sepscience.commdpi.com |

Chiral chromatography, or enantioselective chromatography, is essential for separating enantiomers—stereoisomers that are non-superimposable mirror images of each other. registech.comchiralpedia.com Enantiomers have identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatographic phases like C18. registech.com However, their pharmacological activities can differ significantly due to their interactions with chiral biological molecules like protein receptors. nih.govnih.govpnas.org

The separation is achieved using a chiral stationary phase (CSP), which creates a chiral environment allowing for differential interaction with the two enantiomers. registech.comchiralpedia.com Several types of CSPs are used, including Pirkle-type, polysaccharide-based (e.g., cellulosic and amylosic), and macrocyclic glycopeptide phases. chromatographyonline.comamericanpharmaceuticalreview.comamericanpharmaceuticalreview.com The selection of the appropriate CSP and mobile phase is critical for successful enantioseparation. registech.comchromatographyonline.com For instance, Pirkle-type CSPs like Whelk-O1 have demonstrated broad applicability for discriminating a wide range of chiral compounds. americanpharmaceuticalreview.com While specific methods for the enantiomeric resolution of 4-hydroxyisotretinoin are not detailed in the provided context, the principles of chiral chromatography are directly applicable. The analysis of structurally similar chiral retinoids demonstrates the necessity and feasibility of such separations to understand the distinct biological roles of each enantiomer. nih.govnih.govpnas.org

Table 3: Common Chiral Stationary Phases (CSPs) for Enantiomeric Resolution

| CSP Type | Principle | Typical Analytes | Citation |

|---|---|---|---|

| Pirkle-Type (e.g., Whelk-O1) | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. The selector is a small chiral molecule bonded to a silica support. | Broad range of chiral compounds, including neutral and acidic compounds. | americanpharmaceuticalreview.com |

| Polysaccharide-Based (Cellulose/Amylose derivatives) | Enantiomers fit into chiral grooves or cavities of the polysaccharide structure, leading to differential retention based on steric fit and polar interactions. | Very broad applicability; considered the "gold standard" for many chiral separations. Used for NSAIDs and other pharmaceuticals. | americanpharmaceuticalreview.com |

| Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) | Complex mechanism involving hydrogen bonding, inclusion complexation within baskets or cavities, and ionic interactions. | Effective for ionizable compounds, particularly amino acids and their derivatives. | chromatographyonline.comlcms.cz |

| Cyclodextrin-Based | Forms inclusion complexes where the analyte enters the hydrophobic cavity of the cyclodextrin (B1172386). Chiral recognition occurs at the rim of the cavity. | Compounds with hydrophobic moieties that can fit into the cyclodextrin cavity. | chromatographyonline.comlcms.cz |

Mass Spectrometry (MS) for Structural Elucidation and Quantification in Research Matrices

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. agnopharma.com When coupled with liquid chromatography (LC-MS), it provides unparalleled sensitivity and specificity for the identification and quantification of compounds like this compound in complex biological matrices such as plasma and tissue. thermofisher.comnih.gov

Tandem mass spectrometry (MS/MS), particularly on triple-quadrupole instruments, is the preferred method for quantitative bioanalysis. agnopharma.com In an MS/MS experiment, a specific precursor ion (the ion of the target analyte) is selected in the first quadrupole (Q1), fragmented in the second quadrupole (Q2, the collision cell), and a specific fragment or "product" ion is monitored in the third quadrupole (Q3). agnopharma.com This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and sensitive, as it filters out most background noise from the sample matrix. thermofisher.comscispace.com

LC-MS/MS methods have been developed for the simultaneous quantification of multiple retinoids and their metabolites in serum with lower limits of quantification (LLOQ) in the sub-ng/mL range. thermofisher.comthermofisher.com These methods typically involve a simple sample preparation step, like protein precipitation, followed by rapid chromatographic separation and detection by an MS/MS system. nih.govthermofisher.com The accuracy and reproducibility of these assays are excellent, with coefficients of variation (%CV) often below 10%. thermofisher.comthermofisher.com

Table 4: Example MRM Transitions for Retinoid Quantification by LC-MS/MS

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Citation |

|---|---|---|---|

| 4-oxo-retinoic acids (at4oxoRA, 13c4oxoRA) | 315.4 | 297 | scispace.com |

| Retinoic acids (atRA, 13cRA) | 301.2 | 205 | scispace.com |

| All-trans-retinol (atROH) | 269.2 | 93 | scispace.com |

| Isotretinoin (B22099) | 301.2 | 283.2 | thermofisher.comthermofisher.com |

| Tretinoin (B1684217) | 301.2 | 283.2 | thermofisher.comthermofisher.com |

High-Resolution Mass Spectrometry (HRMS) provides the ability to measure the mass-to-charge ratio of an ion with very high accuracy, typically to four or five decimal places. bioanalysis-zone.com This precise mass measurement allows for the determination of an ion's elemental formula, a capability not available with unit mass resolution instruments like standard quadrupoles. bioanalysis-zone.commdpi.com

This technique is invaluable for identifying unknown metabolites and distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. bioanalysis-zone.com For example, while a conventional mass spectrometer might not distinguish between two different compounds that both have a nominal mass of 121, HRMS can easily differentiate them by measuring their exact masses (e.g., 121.0196 vs. 121.0526). bioanalysis-zone.com In retinoid research, HRMS has been used to identify metabolites of drugs like fenretinide. nih.gov The combination of retention time, precise mass, and fragmentation patterns from HRMS provides a very high degree of confidence in compound identification. hilarispublisher.com

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification in Complex Biological Samples

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for the absolute quantification of this compound in biological samples. nih.goveuropa.eu This technique offers high accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard. nih.govnih.gov The fundamental principle of IDMS involves introducing a known amount of the isotopically labeled this compound into a sample. This "spike" serves as an ideal internal standard because it behaves almost identically to the endogenous (unlabeled) this compound during sample preparation and analysis, correcting for losses at every step.

The quantification is based on the measurement of the isotope ratio of the unlabeled to the labeled compound using a mass spectrometer. epa.gov Since the amount of the added labeled standard is known, the concentration of the native analyte in the sample can be calculated directly from this ratio. This approach minimizes the impact of matrix effects and variations in extraction efficiency that can affect other quantification methods. europa.eu IDMS is considered a primary ratio method of measurement and can yield highly accurate and SI-traceable results. nih.goveuropa.eu The precision of the isotope ratio measurement is typically high, with relative standard deviations (RSD) often ranging from 0.25% to 1.0%. epa.gov

For the analysis of this compound, a typical IDMS workflow would involve:

Synthesis of an isotopically labeled this compound standard (e.g., containing ¹³C or ²H).

Addition of a precise amount of the labeled standard to the biological sample (e.g., plasma, serum).

Sample preparation, which may include protein precipitation, liquid-liquid extraction, or solid-phase extraction, to isolate the retinoids.

Analysis by a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. nih.gov

Monitoring of specific precursor-to-product ion transitions for both the native and labeled this compound to determine the isotope ratio.

This methodology has been successfully applied to the quantification of various small molecules, including other retinoids and their metabolites, in complex biological fluids, achieving low limits of detection and quantification. nih.govnih.gov

Advanced Spectroscopic Characterization (Beyond Basic Identification)

Beyond simple identification, advanced spectroscopic techniques are indispensable for the detailed structural and stereochemical characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of molecules, including the determination of their stereochemistry. magritek.comnumberanalytics.comlongdom.org For this compound, which has multiple stereocenters, NMR is crucial for confirming the spatial arrangement of atoms. numberanalytics.com

The basic principle of NMR relies on the magnetic properties of atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C. libretexts.org When placed in a strong magnetic field, these nuclei can exist in different spin states with small energy differences. libretexts.org The absorption of radiofrequency radiation causes transitions between these states, and the resulting spectrum provides a wealth of structural information. libretexts.org

Key NMR parameters for structural analysis include:

Chemical Shift (δ): The position of a signal in the NMR spectrum is highly sensitive to the local electronic environment of the nucleus. libretexts.org This allows for the differentiation of protons and carbons in different parts of the this compound molecule.

Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei leads to the splitting of NMR signals. The magnitude of the coupling constant provides information about the number of adjacent nuclei and their dihedral angles, which is critical for determining stereochemistry.

Nuclear Overhauser Effect (NOE): This effect arises from the through-space interaction between nuclei that are close to each other, regardless of whether they are connected by chemical bonds. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly useful for determining the relative stereochemistry of chiral centers.

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often employed to establish the connectivity between protons and carbons within the this compound molecule, further confirming its structure. longdom.org

UV-Vis spectroscopy is a valuable tool for analyzing the chromophore of retinoids like this compound. The conjugated polyene chain in the retinoid structure is responsible for strong absorption of UV-Vis light. sci-hub.se The UV-Vis spectrum provides information about the extent of conjugation and the isomeric configuration of the molecule.

All-trans retinoids typically exhibit a characteristic absorption spectrum with a primary maximum (λmax) and two smaller, well-defined shoulders at lower wavelengths. sci-hub.se The λmax for all-trans-retinoic acid in ethanol, for instance, is around 350 nm. The position and shape of the absorption bands are sensitive to the solvent and the specific isomeric form of the retinoid. sci-hub.se Any alteration to the conjugated system, such as isomerization from all-trans to a cis configuration, results in a shift in the λmax and a change in the fine structure of the spectrum. This technique can be used to monitor the stability of this compound and to detect the presence of isomers or degradation products. sci-hub.secolumbia.edu

| Spectroscopic Technique | Information Provided for this compound |

| Isotope Dilution Mass Spectrometry (IDMS) | Absolute quantification in biological matrices. nih.goveuropa.eu |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Complete structural elucidation, including stereochemistry. magritek.comnumberanalytics.com |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Analysis of the conjugated polyene chromophore and isomeric purity. sci-hub.se |

Sample Preparation Strategies for Retinoid Analysis in Biological Research

Effective sample preparation is a critical prerequisite for the reliable analysis of this compound in biological samples. The goal is to isolate the analyte from a complex matrix, remove interfering substances, and concentrate it to a level suitable for detection. rocker.com.tw

Liquid-Liquid Extraction (LLE) is a traditional method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the extraction of relatively nonpolar retinoids like this compound from aqueous biological fluids (e.g., plasma), a water-immiscible organic solvent is used. The efficiency of LLE depends on several factors, including the choice of solvent, the pH of the aqueous phase, and the ratio of the solvent volumes. researchgate.net Optimization of these parameters is crucial to maximize the recovery of the analyte while minimizing the co-extraction of interfering compounds. researchgate.net

Solid-Phase Extraction (SPE) is a more modern and often more efficient technique for sample preparation. rocker.com.twlabmanager.com It involves passing a liquid sample through a solid sorbent material, which selectively retains the analyte. labmanager.com Interfering components are washed away, and the purified analyte is then eluted with a small volume of a suitable solvent. labmanager.com SPE offers several advantages over LLE, including higher selectivity, reduced solvent consumption, and the potential for automation. labmanager.com For retinoid analysis, reversed-phase SPE cartridges (e.g., C18) are commonly used. Optimization of SPE involves selecting the appropriate sorbent, conditioning the cartridge, optimizing the loading and washing steps, and choosing the best elution solvent to ensure high recovery and sample purity. nih.gov

| Extraction Method | Principle | Advantages for Retinoid Analysis | Key Optimization Parameters |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Effective for large-volume extractions and nonpolar analytes. labmanager.com | Solvent type, pH, solvent-to-sample ratio. researchgate.net |

| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid sorbent. rocker.com.tw | High selectivity, reduced solvent use, automation potential. labmanager.com | Sorbent type, wash/elution solvents, flow rate. nih.gov |

Derivatization is a chemical modification of the analyte to improve its analytical properties. nih.govjfda-online.comnih.gov For this compound, derivatization can be employed to:

Enhance Volatility for Gas Chromatography (GC): The hydroxyl and carboxylic acid groups of this compound make it non-volatile. Silylation is a common derivatization technique that replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility and thermal stability for GC-MS analysis. jfda-online.com

Improve Ionization Efficiency for Mass Spectrometry (MS): Derivatization can introduce a readily ionizable group into the molecule, significantly enhancing the sensitivity of LC-MS analysis. nih.govddtjournal.com For example, reacting the carboxylic acid group to form an ester or an amide with a tag that has a high proton affinity can improve signal intensity in positive-ion electrospray ionization.

Improve Chromatographic Separation: Derivatization can alter the polarity of the analyte, leading to better peak shape and resolution in chromatographic separations.

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction without the formation of byproducts. researchgate.net

Mechanistic Investigations of 4 Hydroxyisotretinoin in in Vitro and Model Systems

Interactions with Retinoid-Binding Proteins and Nuclear Receptors in Cellular Models

The biological activities of retinoids are mediated through their interaction with specific intracellular binding proteins and nuclear receptors. These interactions are crucial for their transport, metabolism, and ultimately, the modulation of gene expression. The study of 4-hydroxyisotretinoin's engagement with these proteins provides insight into its molecular mechanisms.

Binding Affinity Studies with Cellular Retinoic Acid Binding Proteins (CRABPs)

Cellular retinoic acid-binding proteins (CRABPs), primarily CRABP-I and CRABP-II, are small cytosolic proteins that bind retinoic acid with high affinity. nih.govnih.gov These proteins are involved in regulating the intracellular concentration and trafficking of retinoic acid. nih.govnih.gov CRABP-I is widely distributed across various tissues, while CRABP-II expression is more restricted, with notable presence in the skin. nih.govaging-us.com

While all-trans retinoic acid (atRA) is the primary endogenous ligand for CRABPs, studies have investigated the binding of other retinoids, including metabolites of isotretinoin (B22099). aging-us.complos.org Research suggests that CRABPs can influence the metabolism of retinoic acid. The presence of excess CRABP has been shown to increase the elimination half-life of retinoic acid, indicating that the holo-CRABP (the protein-ligand complex) may be a substrate for catabolic enzymes. This interaction underscores the role of CRABPs in modulating the steady-state levels of active retinoids within the cell.

Table 1: Characteristics of Cellular Retinoic Acid Binding Proteins (CRABPs) This table summarizes the key features and functions of CRABP I and CRABP II.

| Feature | CRABP I | CRABP II |

| Primary Location | Widely distributed in various tissues, including the developing nervous system. nih.gov | Predominantly found in the skin, particularly the epidermis. nih.govaging-us.com |

| Proposed Function | Sequesters retinoic acid in the cytoplasm, modulating its availability for nuclear receptors. nih.govnih.gov May also be involved in cytoplasmic signaling events. nih.gov | Facilitates the transport of retinoic acid into the nucleus to bind with retinoic acid receptors (RARs). nih.govaging-us.com |

| Regulation | Its gene promoter can be regulated by factors such as thyroid hormones and retinoic acid itself. nih.gov | Its gene promoter contains a retinoic acid response element (RARE) and is rapidly activated by retinoic acid. nih.gov |

Ligand-Receptor Complex Formation and Dissociation Kinetics Research

The interaction between a ligand, such as this compound, and its receptor is a dynamic process characterized by association and dissociation rates. researchgate.netwikipedia.org The formation of the ligand-receptor complex initiates a signaling cascade, and the duration of this complex, often referred to as residence time, can significantly influence the biological response. nih.gov

The kinetics of this interaction are defined by the association rate constant (k_on), which describes the rate of complex formation, and the dissociation rate constant (k_off), which describes the rate of its breakdown. researchgate.netfrontiersin.org The ratio of these constants (k_off/k_on) determines the equilibrium dissociation constant (K_d), a measure of binding affinity. researchgate.net

While specific kinetic data for the this compound complex with its receptors are not extensively detailed in the provided context, the general principles of ligand-receptor kinetics apply. The stability of the this compound-receptor complex will dictate the duration of the signal and subsequent downstream events. Techniques like surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) are commonly used to study these kinetics in vitro. frontiersin.org

Modulation of Gene Expression Pathways in Isolated Cell Lines

The effects of retinoids, including this compound, are ultimately executed through the regulation of gene expression. This is primarily achieved through the activation of nuclear receptors that function as ligand-dependent transcription factors.

Retinoic Acid Response Element (RARE) Activation Studies

Retinoids exert their genomic effects by activating nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). scientificarchives.comfrontiersin.org These receptors typically form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. scientificarchives.comfrontiersin.orgnih.gov

In the absence of a ligand, the RAR/RXR heterodimer can actively repress gene expression by recruiting corepressor proteins. scientificarchives.com Upon ligand binding, a conformational change occurs in the receptor complex, leading to the dissociation of corepressors and the recruitment of coactivator proteins. scientificarchives.com This complex then initiates the transcription of genes containing RAREs. scientificarchives.comfrontiersin.org The CYP26A1 gene, which encodes an enzyme that catabolizes retinoic acid, is a well-known example of a gene that contains a RARE and is induced by retinoic acid as part of a feedback mechanism. nih.gov

Transcriptional Regulation Mechanisms Influenced by this compound and its Metabolites

The binding of this compound and its related metabolites to nuclear receptors triggers a cascade of events that modulate the transcription of a wide array of genes. This transcriptional regulation is a complex process involving interactions with various transcription factors and chromatin remodeling. wikipedia.orgasbmb.org

The activation of RAR/RXR heterodimers by retinoids leads to the expression of genes involved in diverse cellular processes such as proliferation, differentiation, and apoptosis. frontiersin.org For instance, retinoid signaling can influence the expression of genes regulated by other transcription factors, such as those in the NF-κB and MAPK pathways. scientificarchives.com The specific genes regulated by this compound and the precise mechanisms of transcriptional control are areas of ongoing research. Post-transcriptional regulation, which includes processes affecting mRNA stability and translation, also plays a significant role in determining the final protein levels and cellular response. plos.org

Cell Signaling Pathway Involvement in In Vitro Research Models

The biological effects of this compound are not solely limited to direct gene regulation via nuclear receptors. This compound can also influence various intracellular signaling pathways, leading to a broader range of cellular responses.

Table 2: Key Cell Signaling Pathways Potentially Modulated by Retinoids This table outlines major signaling pathways and their general functions, which may be influenced by retinoid activity based on in vitro research models.

| Signaling Pathway | General Function | Potential Role in Retinoid Action |

| Akt Pathway | Regulates cell survival, growth, and proliferation. thermofisher.com | Modulation of this pathway can influence cell fate decisions like apoptosis. nih.gov |

| MAPK Pathway | Mediates cellular responses to a variety of stimuli, affecting proliferation, differentiation, and apoptosis. thermofisher.com | Crosstalk with retinoid signaling can influence gene expression and cellular responses. scientificarchives.com |

| NF-κB Pathway | A key regulator of inflammatory responses, immune function, and cell survival. nih.gov | Retinoids have been shown to downregulate this pathway, contributing to anti-inflammatory effects. scientificarchives.com |

| Wnt/β-catenin Pathway | Crucial for embryonic development and tissue homeostasis. nih.gov | Aberrant activation is linked to various diseases, and its modulation can affect cell proliferation. nih.gov |

| JAK-STAT Pathway | Transmits information from extracellular signals to the nucleus, impacting immunity, proliferation, and apoptosis. thermofisher.com | Can be influenced by cytokines and growth factors, whose expression may be regulated by retinoids. |

| Tumor Necrosis Factor (TNF) Pathway | Mediates inflammation, apoptosis, and cell survival. thermofisher.com | As a key inflammatory cytokine pathway, its modulation is relevant to the anti-inflammatory properties of some retinoids. |

Investigations into Cellular Proliferation and Differentiation Mechanisms

This compound, as a key metabolite of isotretinoin (13-cis-retinoic acid), is integral to the pharmacological effects observed during treatment. ontosight.ai The mechanisms governing cellular proliferation and differentiation are central to the action of retinoids. Research indicates that the biological activity of isotretinoin and its metabolites is linked to their ability to modulate gene expression related to cell growth, differentiation, and survival. ontosight.aidrugbank.com

The primary mechanism for this regulation is through interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). ontosight.aiwikipedia.org When a ligand such as a retinoid metabolite binds to an RAR, the receptor forms a heterodimer with an RXR. This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs), which initiates the transcription of target genes that control processes like cell differentiation and proliferation. wikipedia.org

While isotretinoin itself has a low affinity for these receptors, its metabolites, including this compound and all-trans-retinoic acid (ATRA), are potent activators. ontosight.ainih.gov Studies on ATRA metabolites have provided valuable insights into how hydroxylated forms interact with RARs. For instance, research on the transactivation of RAR isotypes by various retinoids in transfected COS-7 cells has quantified their efficacy. Although data specific to this compound is limited, the activity of the closely related 4-hydroxy-all-trans-retinoic acid (4-OH-RA) has been characterized, demonstrating that hydroxylated metabolites can bind to and activate RARs with variable affinity, thereby triggering downstream cellular responses. nih.gov

The concentration required for half-maximal activation (EC₅₀) provides a measure of a compound's potency. The table below shows the EC₅₀ values for various retinoids in activating the RARα isotype, illustrating the activity of a hydroxylated metabolite compared to parent compounds. nih.gov

| Compound | EC₅₀ for RARα Activation (nM) |

| 9-cis-RA | 13 |

| 4-oxo-RA | 33 |

| 5,6-epoxy-RA | 77 |

| 13-cis-RA | 124 |

| 18-OH-RA | 162 |

| ATRA | 169 |

| 4-OH-RA | 791 |

| This interactive table presents the concentration for half-maximal luciferase activity (EC₅₀) for various retinoids on the RARα isotype, based on data from transactivation studies in COS-7 cells. nih.gov |

These findings support the model where isotretinoin acts as a prodrug, with its metabolites, including this compound, being the active agents that modulate cellular machinery to control proliferation and normalize differentiation. nih.gov

Research on Apoptotic Pathway Modulation in Specific Cell Types

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its modulation is a key mechanism of action for many therapeutic agents, including retinoids. drugbank.comaging-us.com Isotretinoin is known to induce apoptosis in sebocytes, which contributes to the significant reduction in sebum production seen in acne treatment. drugbank.com The pharmacodynamic effects of isotretinoin are understood to be mediated through its influence on the cell cycle, survival, and apoptosis. drugbank.com

Apoptotic signaling occurs via two main routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.gov

The Extrinsic Pathway is initiated by the binding of ligands to cell surface death receptors, leading to the formation of a death-inducing signaling complex (DISC) and the activation of initiator caspases like caspase-8. nih.gov

The Intrinsic Pathway is triggered by cellular stress and involves the mitochondria. ijbs.com It is regulated by the Bcl-2 family of proteins, which control mitochondrial membrane permeability. Pro-apoptotic proteins like Bax and Bak cause the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, leading to cell death. ijbs.commdpi.com

While direct studies on this compound's specific role are part of ongoing research, it is understood that as an active metabolite, it contributes to the pro-apoptotic effects of isotretinoin. ontosight.aidrugbank.com The mechanism is believed to involve the modulation of these established apoptotic pathways. For example, retinoids can influence the expression and activity of Bcl-2 family proteins or activate JNK signaling pathways, which can phosphorylate and inactivate anti-apoptotic proteins, thereby promoting apoptosis. mdpi.com

Enzymatic Activity Modulation and Substrate-Enzyme Interaction Studies

The metabolism of isotretinoin and the interaction of its metabolites with enzyme systems are crucial for understanding its activity profile. The cytochrome P450 (CYP) superfamily of enzymes is central to this process. numberanalytics.comnih.gov

Impact of this compound on Cytochrome P450 Enzyme Activities

This compound is a product of the hepatic metabolism of isotretinoin, a process primarily mediated by the cytochrome P450 system. numberanalytics.com CYP enzymes are responsible for the biotransformation of a vast number of xenobiotics, including drugs. nih.govmdpi.com The hydroxylation of isotretinoin to form this compound is a key step in its metabolic pathway. drugbank.com

Studies measuring the basal enzymatic activity of CYP26 in human epidermal microsomes have shown wide variability among individuals, which may influence the clinical response to isotretinoin therapy. nih.govnih.gov

| Parameter | Value |

| Enzyme | Cytochrome P450 CYP26 (Retinoic Acid 4-Hydroxylase) |

| Source | Human Epidermal Microsomes (N=118) |

| Activity Range | 1–180 pg/min per mg microsomal protein |

| Mean Activity Level | 42.7 ± 3.5 pg/min per mg microsomal protein |

| This interactive table summarizes the basal CYP26 enzymatic activity, determined by the rate of 4-hydroxy RA formation. nih.govnih.gov |

The interaction between isotretinoin metabolites and CYP enzymes can also involve inhibition. medsafe.govt.nz Metabolites can compete with other substrates for the enzyme's active site, a process known as reversible inhibition, or in some cases, form irreversible bonds, leading to mechanism-based inhibition. medsafe.govt.nz The specific inhibitory potential of this compound on various CYP isozymes is an area of continued investigation to understand potential drug-drug interactions.

Kinetics of Substrate Transformation and Inhibition by Retinoid Metabolites

Enzyme kinetics studies are performed to characterize the interaction between an enzyme, its substrates, and inhibitors. nih.gov These studies measure reaction rates under varying conditions to determine key parameters like the Michaelis constant (Km), maximum velocity (Vmax), and the inhibition constant (Ki). nih.gov

Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.

Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Ki (Inhibition Constant): Represents the concentration of an inhibitor required to produce half-maximum inhibition.

When a retinoid metabolite like this compound interacts with an enzyme, it can act as a substrate, an inhibitor, or both. If it acts as an inhibitor, it can do so in several ways (e.g., competitive, noncompetitive, uncompetitive), which can be determined through kinetic analysis. nih.gov In some cases, high concentrations of the substrate itself can cause a decrease in enzyme activity, a phenomenon known as substrate inhibition. wikipedia.orgnih.gov

A typical kinetic study would involve measuring the rate of a specific enzymatic reaction (e.g., hydroxylation of a probe substrate by a CYP enzyme) in the presence of different concentrations of this compound. By plotting the data (e.g., using a Lineweaver-Burk plot), the kinetic parameters can be derived.

| Experimental Variable | Description | Purpose |

| Substrate Concentration | Varied concentrations of the primary molecule the enzyme acts upon. | To determine Km and Vmax of the enzyme for its substrate. |

| Inhibitor Concentration | Varied concentrations of this compound. | To determine the type of inhibition and the inhibition constant (Ki). |

| Reaction Velocity | The measured rate of product formation. | The primary data point used to calculate kinetic parameters. |

| This interactive table outlines the variables in a hypothetical enzyme kinetic study to determine the inhibitory effects of this compound. |

Synthetic Chemistry and Derivatization Studies of 4 Hydroxyisotretinoin

Total Synthesis Approaches for 4-Hydroxyisotretinoin and its Stereoisomers

The total synthesis of this compound is a complex challenge due to the sensitive polyene chain, the C13-cis geometry, and the chiral center at the C4 position. Synthetic strategies often involve the construction of the main isotretinoin (B22099) carbon skeleton followed by functionalization at the C4 position, or the use of a pre-functionalized cyclic starting material.

Stereoselective Synthesis Methodologies for Chiral Retinoids

Achieving stereoselectivity at the C4 position is a key objective in the synthesis of 4-hydroxyretinoids. The biological activity and metabolic stability of retinoids can be highly dependent on the stereochemistry of its hydroxylated metabolites.

One major strategy involves the stereoselective reduction of a 4-oxo intermediate. For instance, the synthesis of the enantiomers of all-trans-4-hydroxyretinoic acid has been accomplished starting from methyl 4-oxoretinoate. nih.gov This ketone can be subjected to stereoselective reduction using chiral reducing agents or enzymatic methods to yield either the (4S) or (4R) alcohol. While this specific example yields the all-trans isomer, the principle is directly applicable to the synthesis of this compound from a 4-oxoisotretinoin (B19487) precursor.

Another approach establishes the chiral center at an early stage. The synthesis of specific enantiomers of 4-hydroxyretinals has been achieved using (4S)- and (4R)-4-hydroxy-β-ionone as chiral starting materials. These precursors, containing the desired stereochemistry in the cyclohexene (B86901) ring, are then elaborated through a series of reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, to construct the polyene side chain with the correct geometry.

A representative scheme for achieving stereoselectivity is the reduction of a 4-oxo retinoid, as summarized in the table below.

| Precursor | Reducing Agent/Method | Key Outcome |

| 4-Oxo-retinoid ester | Chiral borohydride (B1222165) reagents (e.g., CBS catalyst system) | Enantioselective formation of (4S)- or (4R)-hydroxy retinoid |

| 4-Oxo-retinoid ester | Biocatalytic reduction (e.g., using specific yeast strains) | High enantiomeric excess of one stereoisomer |

| Chiral 4-hydroxy-β-ionone | Multi-step chain elongation (e.g., Wittig reaction) | Synthesis of the target retinoid with pre-defined C4 stereochemistry |

Protecting Group Strategies and Reaction Optimization in Retinoid Synthesis

The synthesis of complex molecules like this compound requires careful use of protecting groups to mask reactive functionalities and prevent unwanted side reactions. The carboxylic acid and the C4-hydroxyl group are the primary sites requiring protection.

A critical step in converting isotretinoin to this compound is the oxidation of the allylic C4 position. To prevent the oxidation of the carboxylic acid moiety or other undesired reactions, it must first be protected. A common strategy is the esterification of the carboxylic acid. For example, isotretinoin can be converted to its methyl ester using reagents like 1,3-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in methanol (B129727). google.com This methyl ester is stable under the subsequent oxidation conditions. After the C4 functionalization is complete, the ester is hydrolyzed back to the carboxylic acid, typically under basic conditions (saponification) followed by acidic workup.

Reaction optimization is crucial for improving yields and purity. In the synthesis of 4-oxoisotretinoin (a precursor to this compound), the choice of oxidizing agent is critical. While manganese dioxide (MnO₂) is commonly used for the allylic oxidation of the C4 position, reaction times can be long and yields inconsistent. google.com It has been reported that using a specific form, α-MnO₂, in the presence of oxalic acid in methylene (B1212753) chloride can significantly improve the efficiency of this oxidation step, leading to higher yields and purity of the resulting 4-oxoisotretinoin methyl ester. google.com

Table of Common Protecting Groups in Retinoid Synthesis

| Functional Group | Protecting Group | Protection Reagent Example | Deprotection Condition |

|---|---|---|---|

| Carboxylic Acid | Methyl Ester | Methanol, DCC, DMAP | Base hydrolysis (e.g., NaOH) |

| Carboxylic Acid | Benzyl Ester | Benzyl alcohol, acid catalyst | Hydrogenolysis (H₂, Pd/C) |

| Hydroxyl (C4-OH) | Silyl Ether (e.g., TBDMS) | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) |

Preparation of Labeled this compound for Research Applications

Isotopically labeled compounds are indispensable tools for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. The synthesis of deuterated or radiolabeled this compound allows researchers to trace the molecule in biological systems.

Synthesis of Deuterated Analogs for Metabolic Tracing Studies

Deuterium-labeled analogs are frequently used in metabolic studies, often as internal standards for mass spectrometry-based quantification. The replacement of hydrogen with deuterium (B1214612) can also subtly alter metabolic rates (a phenomenon known as the kinetic isotope effect), which can be exploited to investigate metabolic pathways.

The synthesis of deuterated this compound can be achieved through several methods.

Use of Deuterated Building Blocks: A common strategy is to incorporate deuterium by using deuterated starting materials in a known synthetic route. For example, in a synthesis that builds the retinoid side chain onto a β-ionone core, a deuterated version of the side-chain synthon could be used. researchgate.netgoogle.com

Hydrogen-Deuterium Exchange: Late-stage deuteration can be accomplished via hydrogen-deuterium (H/D) exchange reactions on the final molecule or a late-stage intermediate. This often involves treating the substrate with a deuterium source, such as heavy water (D₂O), in the presence of a metal catalyst at elevated temperatures. ansto.gov.au

Deuterated Reagents: Specific positions can be deuterated using deuterated reducing agents. For instance, the reduction of a ketone to an alcohol using sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) would introduce a deuterium atom at the carbinol carbon. ulb.ac.be The use of deuterated triethylsilane in combination with an acid can also achieve selective deuteration. ulb.ac.be

While a specific synthesis for deuterated this compound is not widely published, the commercial availability of products like Isotretinoin-d5 demonstrates the feasibility of these approaches. medicines.org.au

Carbon-14 (B1195169) or Tritium (B154650) Labeled Compound Preparation for Distribution Research

Radiolabeling with carbon-14 (¹⁴C) or tritium (³H) allows for highly sensitive detection of a compound and its metabolites in tissues and biological fluids. Studies investigating the pharmacokinetics of isotretinoin in humans have utilized ¹⁴C-labeled isotretinoin. nih.govnih.gov

The synthesis of [¹⁴C]this compound for direct administration is complex. A more common approach in metabolic studies is to administer [¹⁴C]isotretinoin and then isolate and identify the radiolabeled metabolites, including [¹⁴C]this compound, from biological samples. nih.gov The synthesis of [¹⁴C]isotretinoin typically involves introducing a ¹⁴C-labeled precursor at a strategic point in the synthesis. For example, in syntheses employing a Wittig-type reaction, a ¹⁴C-labeled phosphonium (B103445) ylide or a ¹⁴C-labeled aldehyde/ketone could be used. One report specified that isotretinoin was labeled at the C14 position of the polyene chain for use in human pharmacokinetic studies. tandfonline.com

Similarly, tritium labeling can be achieved, for example, by catalytic reduction of an unsaturated precursor with tritium gas (³H₂) or by using a tritiated reducing agent like sodium borotritide (NaB³H₄). A method for synthesizing tritium-labeled retinoic acid has been developed, highlighting the feasibility of this approach for retinoids. google.com

Design and Synthesis of this compound Analogs and Derivatives as Mechanistic Probes

The design and synthesis of structural analogs of this compound are critical for probing its biological function, including its interactions with metabolic enzymes and nuclear receptors like the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.govpnas.org By systematically modifying the structure, researchers can dissect structure-activity relationships (SAR).

Examples of such synthetic probes include:

Metabolite Analogs: The synthesis of other potential metabolites, such as racemic 16-hydroxy-isotretinoin, allows for direct biological testing. The finding that this analog was less active than isotretinoin in inhibiting sebocyte proliferation provided valuable insight into the structural requirements for activity. nih.gov

Stereoisomers: As discussed previously, the individual synthesis of the (4S) and (4R) enantiomers of 4-hydroxyretinoids allows for the investigation of the stereochemical preferences of enzymes and receptors. nih.gov For example, studies have shown that the metabolic enzyme CYP26A1 preferentially forms and clears the (4S)-OH enantiomer of all-trans-retinoic acid. nih.gov

Receptor-Selective Analogs: Synthetic analogs with modified polar head groups or side chains have been created to achieve better binding affinity or selectivity for specific RAR or RXR subtypes. researchgate.net These probes are essential for elucidating which receptor interactions are responsible for the biological effects of retinoid metabolites.

Fluorescent Probes: Attaching a fluorophore to the retinoid structure creates a powerful tool for research. Fluorescent retinoid analogs have been synthesized to develop novel in vitro binding assays and to visualize the subcellular localization of the compounds using confocal microscopy. researchgate.net This allows for real-time tracking of the molecule as it interacts with cellular components.

These synthetic efforts provide crucial chemical tools to unravel the complex biology of this compound and its role in mediating the effects of isotretinoin therapy.

Structure-Activity Relationship (SAR) Studies via Analog Synthesis

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound, while specific, publicly available SAR studies are limited, the principles of such studies can be applied to hypothesize how structural modifications might affect its activity. These investigations would involve the synthesis of a series of analogs where specific parts of the this compound molecule are systematically varied.

The core structure of this compound consists of a cyclohexene ring, a polyene side chain, and a carboxylic acid group. The addition of the hydroxyl group at the 4-position is a key metabolic modification of isotretinoin. SAR studies would typically explore the importance of each of these regions for the compound's biological effects, which are presumed to be mediated through interactions with nuclear receptors like Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). mdpi.com

Key modifications for SAR studies of this compound would likely include:

Modification of the 4-hydroxy group: Altering this group, for instance by converting it to a methoxy (B1213986) or ester group, would help to determine the importance of the hydrogen-bonding capability of the hydroxyl group for receptor binding and activity. nih.gov

Alterations to the polyene side chain: The length, rigidity, and isomerization of the polyene chain are critical for the activity of retinoids. Synthesizing analogs with altered double bond geometry (e.g., all-trans or other cis isomers) or chain length would provide insight into the optimal conformation for target engagement.

Modification of the carboxylic acid: The terminal carboxylic acid group is a common feature in active retinoids, crucial for binding to the ligand-binding pocket of RARs. Converting it to an ester, amide, or alcohol would clarify its role in the activity of this compound.

Changes to the cyclohexene ring: Modifications to the gem-dimethyl groups or the ring conformation would help to probe the steric and hydrophobic requirements of the receptor's binding pocket.

The synthesized analogs would then be evaluated in a battery of in vitro assays, such as receptor binding assays and reporter gene assays, to quantify their biological activity. The results of these assays would allow for the development of a comprehensive SAR model for this compound.

Hypothetical SAR Data for this compound Analogs

The following interactive table represents hypothetical data from a potential SAR study of this compound, illustrating the type of information that would be generated. The activity is presented as the relative binding affinity to a hypothetical target protein compared to this compound.

| Compound | Modification from this compound | Hypothetical Relative Binding Affinity (%) |

| This compound | - | 100 |

| Analog A | 4-methoxy group instead of 4-hydroxy | 60 |

| Analog B | Esterification of the carboxylic acid | 35 |

| Analog C | All-trans polyene chain | 85 |

| Analog D | Removal of gem-dimethyl groups on the ring | 45 |

Development of Photoaffinity Labels or Fluorescent Probes for Target Identification

To fully understand the mechanism of action of this compound, it is crucial to identify its molecular targets within cells. Photoaffinity labeling and fluorescent probes are powerful chemical biology tools for achieving this. nih.govthermofisher.com While specific probes for this compound have not been described in the literature, their design and synthesis would follow established principles.

Photoaffinity Labels

A photoaffinity label based on this compound would be a molecule that incorporates three key features: the this compound scaffold for target recognition, a photoreactive group that can form a covalent bond with the target upon light activation, and a reporter tag (like biotin (B1667282) or an alkyne) for detection and enrichment of the labeled protein. nih.govnih.gov

The synthesis would involve chemically modifying the this compound structure to include a photoreactive moiety, such as a diazirine or benzophenone, at a position that does not significantly hinder its binding to target proteins. creative-biolabs.com Upon incubation with cells or a cell lysate, the probe would bind to its target(s). Subsequent exposure to UV light would activate the photoreactive group, leading to the formation of a covalent bond between the probe and the target protein. The tagged proteins could then be isolated using the reporter tag (e.g., streptavidin beads for a biotin tag) and identified by mass spectrometry. evotec.com

Fluorescent Probes

A fluorescent probe for this compound would involve attaching a fluorophore to the molecule. This would allow for the visualization of the compound's subcellular localization and its interaction with target proteins in living cells using fluorescence microscopy. thermofisher.comsigmaaldrich.com

The design of a fluorescent probe would require careful selection of the fluorophore and its attachment point on the this compound molecule to minimize perturbation of its biological activity. The solvatochromatic properties of some fluorophores can be exploited, where their fluorescence emission changes based on the polarity of their environment. sigmaaldrich.com This can provide information about the nature of the binding pocket of the target protein. nih.gov Companies like Sigma-Aldrich and Thermo Fisher Scientific offer a range of fluorescent dyes and probes that can be used for such applications. thermofisher.comsigmaaldrich.comsetabiomedicals.com

Hypothetical Probe Structures

Below are hypothetical structures for a photoaffinity label and a fluorescent probe derived from this compound.

Advanced Research Perspectives and Future Directions in 4 Hydroxyisotretinoin Studies

Computational Modeling and Molecular Dynamics Simulations of 4-Hydroxyisotretinoin

Computational chemistry has emerged as a powerful tool to investigate the behavior of molecules at an atomic level, providing insights that complement experimental techniques. wgtn.ac.nz For this compound, a key metabolite of the acne medication isotretinoin (B22099), computational modeling and molecular dynamics (MD) simulations offer a window into its interactions, structure, and potential activity. ontosight.ai MD simulations, in particular, can predict the movement of every atom in a molecular system over time, offering a dynamic view of molecular behavior. bioinformation.net

Ligand-Protein Docking Studies with Retinoid-Modifying Enzymes and Receptors

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor or enzyme. tbzmed.ac.irmdpi.comajchem-a.comresearchgate.net This is crucial for understanding the biological activity of this compound, as its effects are mediated through interactions with specific proteins.

Docking studies of this compound with these CYP enzymes can elucidate the structural basis for its formation and subsequent metabolism. Such studies would involve creating 3D models of both the ligand (this compound) and the protein's active site. The docking algorithm then samples a large number of possible binding poses, scoring them based on factors like intermolecular energies and geometric complementarity. For instance, research on atRA metabolism by CYP26A1 has shown that the process is stereoselective, preferentially forming (4S)-OH-atRA. nih.gov Docking simulations of this compound enantiomers into the active site of CYP26A1 could help predict whether a similar stereoselectivity exists in its subsequent metabolism.

Retinoid Receptors: The biological effects of retinoids are largely mediated by nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). wikipedia.org These receptors form heterodimers (RAR/RXR) and, upon binding to a ligand, regulate the transcription of target genes. wikipedia.org Studies have shown that metabolites of atRA, such as 4-hydroxy-atRA and 4-oxo-atRA, can bind to and activate RARs with varying affinities. nih.gov

Computational docking of this compound into the ligand-binding domains of RAR subtypes (α, β, and γ) can provide predictions of its binding affinity and selectivity. While isotretinoin itself has a low affinity for RARs, its metabolites are thought to contribute to its biological effects. drugbank.com Docking studies can help to quantify the potential of this compound to act as a direct ligand for these receptors, thereby influencing gene expression. The results of these simulations are often presented in terms of binding energy, with lower energies indicating a more favorable interaction.

| Target Protein | Protein Class | Potential Insights from Docking Studies |

|---|---|---|

| CYP3A4, CYP2B6, CYP2C19 | Retinoid-Modifying Enzyme (Cytochrome P450) | Elucidation of the binding orientation of isotretinoin leading to the formation of this compound. |

| CYP26A1 | Retinoid-Modifying Enzyme (Cytochrome P450) | Prediction of the binding mode and potential for subsequent metabolism of this compound; investigation of stereoselectivity. |

| RAR-α, RAR-β, RAR-γ | Nuclear Receptor | Estimation of binding affinity and selectivity of this compound for different RAR subtypes; prediction of its potential to directly modulate gene transcription. |

| RXR-α, RXR-β, RXR-γ | Nuclear Receptor | Assessment of potential binding to RXRs, which could influence the formation and activity of RAR/RXR heterodimers. |

Conformational Analysis and Energy Minimization of this compound Isomers

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org These different arrangements, or conformers, can have different potential energies, and understanding the energetically favorable conformations is key to predicting a molecule's biological activity. frontiersin.org

For a flexible molecule like this compound, with its polyene tail, numerous conformations are possible. Computational methods can be used to explore the potential energy surface of the molecule and identify the low-energy conformers. This typically involves a systematic search of the conformational space, followed by energy minimization of the resulting structures using quantum mechanical or molecular mechanics methods. wgtn.ac.nzethz.ch

Energy minimization calculations can quantify the relative stabilities of different isomers and conformers. nih.gov By comparing the energies of different this compound conformers, researchers can predict which shapes are most likely to be present under physiological conditions and thus available to interact with biological targets.

| Parameter | Description | Expected Influence on this compound |

|---|---|---|

| Polyene Chain Torsion Angles | The angles of rotation around the single bonds in the polyisoprenoid chain. | Major determinant of the overall shape and energy of the molecule. Planar conformations of the conjugated system are generally favored. |

| Hydroxyl Group Orientation | The position of the hydroxyl group on the cyclohexenyl ring (axial vs. equatorial). | Influences the local stereochemistry and can affect the overall conformation through steric interactions. |

| Intramolecular Hydrogen Bonding | Potential for hydrogen bonding between the hydroxyl group and the carboxylic acid group or other parts of the molecule. | Can stabilize certain conformations, leading to a lower overall energy. |

| Relative Conformational Energy | The energy of a particular conformer relative to the most stable (lowest energy) conformer. | Indicates the likelihood of a conformer's existence; lower energy conformers are more populated. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Analogs and Metabolites

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bioinformation.netmu-varna.bg These models can then be used to predict the activity of new, hypothetical compounds, guiding the design of more potent and selective molecules.

For this compound, QSAR models could be developed to explore the potential activities of its hypothetical analogs and further metabolites. This would involve creating a dataset of retinoid compounds with known biological activities (e.g., binding affinity for a specific receptor, ability to inhibit a certain enzyme). For each compound, a set of molecular descriptors would be calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that correlates the descriptors with the biological activity. nih.gov For example, a QSAR study on a series of retinoids found that their ability to reverse keratinization was correlated with parameters describing the molecule's fit to a receptor site and its lipophilicity. nih.gov Another study on retinoid receptor interaction used Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, to create a pharmacophoric model. nih.gov

By developing a QSAR model for a relevant retinoid activity, researchers could then design hypothetical analogs of this compound (e.g., with modifications to the hydroxyl group, the polyene chain, or the carboxylic acid head) and use the model to predict their activity before they are synthesized. This can significantly streamline the drug discovery process.

| Descriptor Class | Example Descriptors | Relevance to Retinoid Activity |

|---|---|---|

| Steric/Topological | Molecular Weight, Molecular Volume, Minimal Topological Difference | Describes the size and shape of the molecule, which is crucial for fitting into a receptor's binding pocket. |

| Electronic | Partial Charges, Dipole Moment, HOMO/LUMO Energies | Relates to the molecule's ability to participate in electrostatic interactions and chemical reactions. |

| Hydrophobicity | LogP (Partition Coefficient) | Influences the molecule's ability to cross cell membranes and its binding to hydrophobic pockets in proteins. |

| 3D-QSAR Fields | Steric and Electrostatic Fields (from CoMFA) | Provides a 3D map of where bulky groups or charged groups are favored or disfavored for activity. |

Role in Endogenous Retinoid Homeostasis Mechanisms Research

Retinoid homeostasis is a tightly regulated process that ensures adequate levels of active retinoids, like atRA, are available for their diverse biological functions, while preventing toxicity from excessive levels. nih.govmdpi.com As a metabolite, this compound is an integral part of this homeostatic network.

Feedback Mechanisms in Retinoid Metabolic Regulation and Enzyme Induction

A key feature of retinoid homeostasis is the existence of negative feedback loops. diva-portal.org The active form, atRA, can induce the expression of enzymes that are responsible for its own catabolism. nih.gov A prime example is the enzyme CYP26A1, which contains a retinoic acid response element (RARE) in its promoter region. nih.gov This means that when atRA levels rise, it binds to RAR/RXR heterodimers, which then bind to the RARE of the CYP26A1 gene, leading to increased production of the CYP26A1 enzyme. This, in turn, leads to a faster breakdown of atRA into less active metabolites, such as 4-hydroxy-atRA and 4-oxo-atRA, thereby restoring normal atRA levels. nih.govamegroups.org

While this compound is a metabolite of isotretinoin, the interplay between the 13-cis and all-trans isomers is crucial. Isotretinoin can isomerize to atRA, which then participates in this feedback loop. nih.gov Therefore, the administration of isotretinoin can lead to an induction of atRA-metabolizing enzymes. Research into the ability of this compound itself to influence the expression of retinoid-metabolizing enzymes is an important area of study. If this compound can bind to RARs, even with a lower affinity than atRA, it could potentially contribute to the induction of enzymes like CYP26A1, thus playing a direct role in the feedback regulation of retinoid levels.

Interplay with Other Retinoid Metabolites (e.g., All-trans Retinoic Acid, 4-Oxo-Retinoic Acid)

The metabolic pathway of retinoids is a complex web of interconnected reactions. wikipathways.org Isotretinoin (13-cis-retinoic acid) is metabolized to this compound, which can be further oxidized to 4-oxo-isotretinoin (B12441823). drugbank.com A parallel pathway exists for all-trans-retinoic acid (atRA), which is metabolized to 4-hydroxy-atRA and then to 4-oxo-atRA. drugbank.com Furthermore, there is reversible isomerization between the 13-cis and all-trans forms at each stage of this metabolic cascade. drugbank.com

This creates a dynamic interplay between these various metabolites. For example, this compound is not just a breakdown product but exists in equilibrium with other active and inactive forms. It was once thought that the 4-oxo metabolites were simply inert end-products destined for elimination. However, studies have shown that 4-oxo-atRA is biologically active and can activate RARs. nih.govhmdb.ca Similarly, 4-oxo-isotretinoin has been shown to inhibit the proliferation of certain cancer cells. caymanchem.com

| Metabolite | Relationship to this compound | Significance of Interaction |

|---|---|---|